[1-(2-Chloro-acetyl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester
Description
“[1-(2-Chloro-acetyl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester” is a chemical compound that can be used for pharmaceutical testing . It is a type of ester, which is a class of organic compounds that react with water to produce alcohols and organic or inorganic acids .
Synthesis Analysis
The synthesis of this compound could involve several steps. One possible method is the transesterification of β-keto esters . This process involves the reaction of a β-keto ester with an alcohol in the presence of a catalyst to form a new ester. Another possible method is the protodeboronation of pinacol boronic esters . This process involves the removal of a boron group from an alkyl boronic ester to form a new compound.Molecular Structure Analysis
The molecular structure of this compound includes a piperidin-3-ylmethyl group, a carbamic acid tert-butyl ester group, and a 2-chloro-acetyl group . The presence of these groups could influence the compound’s reactivity and properties.Chemical Reactions Analysis
This compound, like other esters, can undergo a variety of chemical reactions. For example, it can undergo transesterification, a reaction in which the ester group of a compound is exchanged with the ester group of an alcohol . It can also undergo protodeboronation, a reaction in which a boron group is removed from a compound .Future Directions
The future directions for research on this compound could include further investigation into its synthesis, reactions, and properties. This could involve developing new methods for its synthesis, studying its reactions with other compounds, and analyzing its properties in more detail. Additionally, it could involve exploring its potential uses in various fields, such as pharmaceuticals .
Properties
IUPAC Name |
tert-butyl N-[1-(2-chloroacetyl)piperidin-3-yl]-N-methylcarbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23ClN2O3/c1-13(2,3)19-12(18)15(4)10-6-5-7-16(9-10)11(17)8-14/h10H,5-9H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLFVAZPTDVYTHR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1CCCN(C1)C(=O)CCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401126510 | |
Record name | Carbamic acid, N-[1-(2-chloroacetyl)-3-piperidinyl]-N-methyl-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401126510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.78 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1353984-27-6 | |
Record name | Carbamic acid, N-[1-(2-chloroacetyl)-3-piperidinyl]-N-methyl-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1353984-27-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbamic acid, N-[1-(2-chloroacetyl)-3-piperidinyl]-N-methyl-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401126510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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